Copper neodecanoate

Description

BenchChem offers high-quality Copper neodecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper neodecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

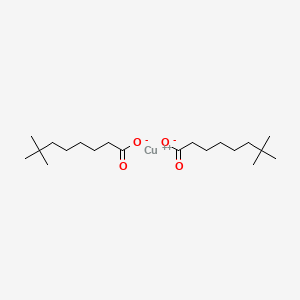

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Cu/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOTFHJTGLPSG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897140 | |

| Record name | Copper bis(neodecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68084-48-0, 91364-56-6, 50315-14-5 | |

| Record name | Neodecanoic acid, copper(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper bis(neodecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neodecanoic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Understanding the Significance of Copper Neodecanoate

An In-depth Technical Guide to the Physical Properties of Copper Neodecanoate

Copper (II) neodecanoate is an organometallic compound that has garnered significant interest across diverse scientific and industrial domains, from the synthesis of conductive materials to its role as a versatile catalyst in organic chemistry.[1][2] As a copper (II) salt of neodecanoic acid—a branched-chain C10 carboxylic acid—its structure features a central copper ion coordinated by two neodecanoate ligands.[1][3] This unique molecular architecture, particularly the bulky, hydrophobic neodecanoate chains, imparts critical physical properties that dictate its functionality and application.

The branched nature of the neodecanoate ligand enhances the compound's solubility in nonpolar organic solvents, a crucial feature for its use in creating homogenous reaction media and formulating high-quality inks for printed electronics.[1][3] Furthermore, its thermal decomposition characteristics are pivotal for its application as a precursor in manufacturing conductive copper films and nanoparticles at relatively low temperatures.[3]

This guide provides a comprehensive overview of the core physical properties of copper neodecanoate, details the experimental methodologies used for their characterization, and explains the scientific rationale behind these analytical choices. The objective is to equip researchers and professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Physicochemical Properties

The physical characteristics of copper neodecanoate are fundamental to its handling, processing, and performance. The following table summarizes its key quantitative properties as reported in the literature.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₃₈CuO₄ | [1][3][4][5] |

| Molecular Weight | 406.03 - 406.1 g/mol | [1][2][3][5] |

| Appearance | Dark green liquid or blue-green solid | [1][2][4] |

| Density (liquid form) | ~0.95 g/cm³ | [1] |

| Boiling Point | 265.6 °C at 760 mmHg (Solvent-free); 110 °C (Solvent-dependent) | [1][2][4][6] |

| Melting Point | Not applicable; decomposes prior to melting | [1][3] |

| Decomposition Temp. | Onset ~220 °C | [1][3] |

| Flash Point | 121.3 °C | [4][6][7] |

| Solubility | Miscible in toluene, xylene; Insoluble in water | [1][2] |

| CAS Registry Numbers | 50315-14-5, 68084-48-0 | [1][3][5] |

Structural Characterization and Its Implications

The molecular structure of copper neodecanoate is central to its physical properties. The compound consists of a copper (II) ion chelated by two bidentate neodecanoate anions. This coordination typically results in a square planar or distorted octahedral geometry around the copper center, a common arrangement for copper carboxylate complexes.[1] The long, branched alkyl chains of the neodecanoate ligands create a sterically hindered and hydrophobic exterior, which is directly responsible for its high solubility in organic media and its utility in solution-based processes.

Sources

- 1. Buy Copper neodecanoate | 68084-48-0 [smolecule.com]

- 2. americanelements.com [americanelements.com]

- 3. Copper neodecanoate | 50315-14-5 | Benchchem [benchchem.com]

- 4. neodecanoic acid, copper salt | CAS#:50315-14-5 | Chemsrc [chemsrc.com]

- 5. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Copper Neodecanoate

Introduction: The Versatile Role of Copper Neodecanoate in Modern Science

Copper(II) neodecanoate is a metal-organic compound that has garnered significant attention across diverse scientific and industrial fields.[1] Formally known as copper(II) bis(7,7-dimethyloctanoate), this copper salt of neodecanoic acid is prized for its high solubility in organic solvents, a characteristic imparted by the bulky and branched structure of its neodecanoate ligand.[2] This enhanced solubility makes it a highly effective precursor and catalyst in a multitude of applications, ranging from the synthesis of conductive inks and nanomaterials to its use as a fungicide and a versatile catalyst in organic synthesis.[1][3] For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental chemical structure and bonding of copper neodecanoate is paramount to harnessing its full potential and optimizing its performance in various applications.

This technical guide provides a comprehensive exploration of the core chemical principles governing copper neodecanoate. We will delve into its intricate chemical structure, the nature of its coordinate bonding, and the influence of its unique ligand on its overall properties. Furthermore, we will present a detailed, field-proven protocol for its synthesis and characterization, equipping researchers with the practical knowledge to work with this multifaceted compound.

Chemical Identity: Nomenclature and Key Identifiers

To ensure clarity and precision in scientific communication, it is essential to be familiar with the various identifiers for copper neodecanoate.

| Identifier | Value |

| Systematic Name | Copper(II) bis(7,7-dimethyloctanoate) |

| Common Names | Copper neodecanoate, Cupric neodecanoate |

| CAS Numbers | 50315-14-5, 68084-48-0[1] |

| Molecular Formula | C₂₀H₃₈CuO₄[1] |

| Molecular Weight | 406.06 g/mol [1] |

| InChI | InChI=1S/2C10H20O2.Cu/c21-10(2,3)8-6-4-5-7-9(11)12;/h24-8H2,1-3H3,(H,11,12);/q;;+2/p-2[4] |

| SMILES | CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2][4] |

Unraveling the Architecture: Chemical Structure and Bonding

The chemical behavior and reactivity of copper neodecanoate are direct consequences of its molecular structure and the nature of the bonds within. Like many other copper(II) carboxylates, it can exist in both monomeric and, more commonly, dimeric forms.

The Dinuclear "Paddle-Wheel" Structure: A Hallmark of Copper(II) Carboxylates

The coordination geometry around each copper(II) ion in these paddle-wheel structures is typically a distorted square pyramid or a distorted octahedron.[5][6] The basal plane is formed by four oxygen atoms from the four bridging carboxylate groups, and the apical position is occupied by a neutral ligand, such as a solvent molecule (e.g., water, ethanol), or in some cases, an oxygen atom from an adjacent paddle-wheel unit, leading to the formation of polymeric chains.[3][5] The Cu-O bond lengths in the basal plane are typically in the range of 1.95 to 1.98 Å, while the axial Cu-O or Cu-N bonds are longer, often around 2.15 to 2.30 Å.[5][6] The two copper atoms are held in close proximity, with a Cu-Cu distance typically between 2.61 and 2.76 Å.[6]

The Nature of the Copper-Carboxylate Bond

The interaction between the copper(II) ion and the carboxylate group of the neodecanoate ligand is a coordinate covalent bond with significant ionic character. The two oxygen atoms of the carboxylate group act as a bidentate ligand, chelating to the copper center.[3] Spectroscopic studies, particularly Fourier-transform infrared (FTIR) spectroscopy, provide valuable insights into this bonding. The difference between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group (Δν = νas - νs) can help elucidate the coordination mode. In copper neodecanoate, the observed Δν value is consistent with a bridging bidentate coordination.[3]

Steric Influence of the Neodecanoate Ligand

The neodecanoic acid ligand is characterized by a highly branched alkyl chain. This steric bulk plays a crucial role in several of the compound's properties:

-

Solubility: The large, nonpolar alkyl groups are responsible for the excellent solubility of copper neodecanoate in organic solvents, a key advantage in many of its applications.[2]

-

Molecular Packing: The steric hindrance of the neodecanoate ligands influences how the dinuclear units pack in the solid state, potentially preventing the formation of more complex polymeric structures that are observed with less bulky carboxylates.

-

Reactivity: The steric environment around the copper centers can modulate the catalytic activity of the complex by influencing substrate access to the metal center.

Coordination Polymers and Adducts

While the dimeric paddle-wheel structure is predominant, copper(II) carboxylates are known to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers.[7] This can occur through the carboxylate group itself bridging between dinuclear units or through the introduction of additional bridging ligands that coordinate to the axial positions of the copper centers.[3] The bulky nature of the neodecanoate ligand may disfavor the formation of such extended structures without the presence of suitable co-ligands.

Copper neodecanoate can also form adducts with various donor molecules (e.g., amines, pyridines) that coordinate to the axial positions of the copper atoms in the dinuclear unit. The formation of these adducts can significantly alter the electronic and steric properties of the complex, thereby influencing its reactivity and catalytic performance.[8]

Synthesis and Characterization: A Practical Approach

For researchers, the ability to synthesize and characterize copper neodecanoate is fundamental. The following section provides a detailed protocol for its laboratory-scale synthesis and outlines the key analytical techniques for its characterization.

Experimental Protocol: Laboratory Synthesis of Copper(II) Neodecanoate

This protocol is based on the reaction of a copper(II) salt with the sodium salt of neodecanoic acid.[1]

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Neodecanoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Xylene

-

Ethanol

Procedure:

-

Preparation of Sodium Neodecanoate:

-

In a beaker, dissolve a stoichiometric amount of sodium hydroxide in deionized water.

-

Slowly add neodecanoic acid to the sodium hydroxide solution while stirring continuously. The reaction is exothermic. Continue stirring until all the neodecanoic acid has reacted to form a clear solution of sodium neodecanoate.

-

-

Formation of Copper(II) Neodecanoate:

-

In a separate beaker, dissolve copper(II) nitrate trihydrate in deionized water to create a solution.

-

Slowly add the copper(II) nitrate solution to the sodium neodecanoate solution with vigorous stirring. A precipitate of copper(II) neodecanoate will form.

-

Continue stirring the mixture at 50°C for approximately one hour to ensure the reaction goes to completion.[1]

-

-

Extraction and Purification:

-

Transfer the reaction mixture to a separatory funnel and add xylene to extract the copper(II) neodecanoate.

-

Shake the funnel vigorously and allow the layers to separate. The copper neodecanoate will be in the organic (xylene) layer, which will be blue or green.

-

Separate the organic layer and wash it several times with deionized water to remove any remaining inorganic salts.

-

The solvent can be removed under reduced pressure to yield the solid copper neodecanoate. Alternatively, the solution in xylene can be used directly for certain applications.

-

Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the formation of the copper carboxylate. The key diagnostic peaks are the asymmetric and symmetric stretching vibrations of the COO⁻ group. For copper neodecanoate, the asymmetric stretch typically appears in the range of 1580-1650 cm⁻¹, while the symmetric stretch is observed around 1400-1450 cm⁻¹.[3]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of copper neodecanoate in solution typically shows a broad d-d transition band in the visible region (around 600-750 nm), which is characteristic of copper(II) complexes with a distorted octahedral or square pyramidal geometry.[3]

-

X-ray Diffraction (XRD): For solid samples, powder XRD can be used to assess the crystallinity of the synthesized material. Single-crystal X-ray diffraction, if suitable crystals can be obtained, provides the most definitive information about the molecular structure, including bond lengths and angles.

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of copper neodecanoate. It typically shows a decomposition onset temperature in the range of 220-250°C, leading to the formation of metallic copper or copper oxides at higher temperatures.[1]

Applications in Research and Development

The unique structural and bonding characteristics of copper neodecanoate underpin its utility in a wide array of applications.

Catalysis in Organic Synthesis

Copper neodecanoate is a versatile catalyst for a variety of organic transformations, including:

-

Cross-Coupling Reactions: It is effective in Ullmann-type coupling reactions for the formation of C-N, C-O, and C-S bonds.[2][7]

-

Intramolecular Amination and Diamination: It promotes the intramolecular cyclization of alkenes to form nitrogen-containing heterocyclic compounds.[1]

-

Aminooxygenation: It has been shown to catalyze the aminooxygenation of alkenes with improved yields and selectivity.[1]

The catalytic cycle often involves the in-situ reduction of the Cu(II) precatalyst to a catalytically active Cu(I) species.[2] The neodecanoate ligand enhances the solubility of the catalyst in organic reaction media, facilitating homogeneous catalysis.[2]

Precursor for Conductive Inks and Nanomaterials

The thermal decomposition of copper neodecanoate to form conductive metallic copper at relatively low temperatures makes it an excellent precursor for the formulation of conductive inks.[1] These inks are used in printed electronics for applications such as RFID tags and flexible circuits. It is also employed in the synthesis of copper and copper oxide nanoparticles with controlled size and morphology.[9]

Fungicidal and Biocidal Applications

Copper compounds have long been used as fungicides and bactericides.[10][11] Copper neodecanoate is effective against a range of plant pathogens.[12][13] The mechanism of action involves the slow release of copper ions (Cu²⁺), which are toxic to fungal spores and bacteria.[10] These ions can disrupt cellular processes by binding to essential proteins and enzymes, interfering with their function.[10]

Potential in Drug Development

The biological activity of copper complexes has made them an area of interest in drug development. Copper is an essential trace element in biological systems, and copper-containing compounds have shown promise as antimicrobial and anticancer agents. The ability of copper ions to generate reactive oxygen species (ROS) is a potential mechanism for inducing cell death in pathogenic microorganisms and cancer cells. The lipophilic nature of the neodecanoate ligand could enhance the cellular uptake of the copper complex, a desirable property for a drug candidate. Further research into the specific biological targets and mechanisms of action of copper neodecanoate is warranted to explore its therapeutic potential.

Conclusion

Copper neodecanoate is a compound whose versatility is deeply rooted in its fundamental chemical structure and bonding. The characteristic dinuclear "paddle-wheel" structure, the nature of the copper-carboxylate bond, and the significant steric and solubilizing influence of the neodecanoate ligand collectively define its properties and dictate its utility. For researchers and scientists, a firm grasp of these core principles is not merely academic; it is the foundation for innovation and the key to unlocking new applications for this remarkable compound, from advanced materials to potential new therapeutic agents.

References

- Copper neodecano

-

Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity | Crystal Growth & Design - ACS Publications. (URL: [Link])

-

Copper(II) Carboxylate Containing Paddle Wheel Structure: Synthesis and Crystal Structure. (URL: [Link])

-

New copper carboxylate pyrene dimers: synthesis, crystal structure, Hirshfeld surface analysis and electrochemical characterization - IUCr Journals. (URL: [Link])

-

Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PubMed Central. (URL: [Link])

-

A structural study of copper(II) carboxylates: Crystal structure and physical characterisation of [Cu2(2-bromopropanoato)4(caffeine)2] - ResearchGate. (URL: [Link])

-

Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate and 2,4,6-Trimethoxybenzoate: Dinuclear Cu(II) Cluster and µ-Aqua-Bridged Cu(II) Chain Molecule - MDPI. (URL: [Link])

-

Poly[[[μ3-3-(2-carboxylatophenyl)propionato][μ2-N,N′-(ethane-1,2-diyl)bis(pyridine-4-carboxamide)]copper(II)] monohydrate], a layered coordination polymer with (4,4) topology - PMC - PubMed Central. (URL: [Link])

-

Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - NIH. (URL: [Link])

-

Structural and Spectroscopic Study of New Copper(II) and Zinc(II) Complexes of Coumarin Oxyacetate Ligands and Determination of Their Antimicrobial Activity - MDPI. (URL: [Link])

-

Electron interaction with copper(II) carboxylate compounds - Beilstein Journals. (URL: [Link])

-

Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC - PubMed Central. (URL: [Link])

-

A copper complex of an unusual hydroxy–carboxylate ligand: [Cu(bpy)(C4H4O6)] - NIH. (URL: [Link])

-

Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - MDPI. (URL: [Link])

-

Theoretical description of copper Cu(I)/Cu(II) complexes in mixed ammine-aqua environment. DFT and ab. (URL: [Link])

-

Copper pesticide - Wikipedia. (URL: [Link])

-

Structure and Bonding in Copper(I) Carbonyl and Cyanide Complexes. (URL: [Link])

-

Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem - NIH. (URL: [Link])

-

Copper Coordination Compounds as Biologically Active Agents - MDPI. (URL: [Link])

-

Copper: Inorganic & Coordination Chemistry | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Copper(II) Carboxylate Containing Paddle Wheel Structure: Synthesis and Crystal Structure – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bond-valence approach to the coppercopper and coppernitrogen bonding in binuclear copper(II) complexes: Structure of … [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Copper Coordination Compounds as Biologically Active Agents | MDPI [mdpi.com]

Synthesis and characterization of Copper (II) neodecanoate

An In-Depth Technical Guide to the Synthesis and Characterization of Copper (II) Neodecanoate

Foreword: A Modern Workhorse in Organometallic Chemistry

Copper (II) neodecanoate, a copper salt of a branched-chain carboxylic acid, represents a fascinating and highly versatile organometallic compound. Its unique structure, characterized by a bulky, hydrophobic neodecanoate ligand, imparts exceptional solubility in nonpolar organic solvents, a property that distinguishes it from simpler copper carboxylates and underpins its utility across diverse fields.[1][2] From its role as a precursor in the fabrication of conductive inks for printed electronics to its function as a highly effective catalyst in sophisticated organic transformations, Copper (II) neodecanoate is a compound of significant industrial and academic interest.[1][3][4]

This guide provides an in-depth exploration of the synthesis and characterization of Copper (II) neodecanoate, designed for researchers and development professionals. Moving beyond a simple recitation of methods, we will delve into the mechanistic rationale behind the procedural steps and the interpretative logic of the analytical data, reflecting a field-proven approach to materials science.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound begins with its fundamental identity. Copper (II) neodecanoate is systematically named copper;7,7-dimethyloctanoate.[3] The branched nature of the neodecanoic acid ligand is crucial to its physical properties.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₂₀H₃₈CuO₄ | [3][5][6] |

| Molecular Weight | ~406.06 g/mol | [3][5][6] |

| CAS Numbers | 50315-14-5, 68084-48-0 | [3][5][7] |

| Appearance | Dark green liquid or blue-green solid | [1][8][9] |

| Solubility | Soluble in organic solvents (e.g., toluene, xylene); insoluble in water. | [1][8] |

Synthesis Methodology: A Self-Validating Protocol

While several synthetic routes exist, the two-step salt metathesis reaction is a robust and widely adopted method that offers excellent control over purity and yield.[10] This approach first creates a soluble sodium salt of the carboxylic acid, which then undergoes a precipitation reaction with a water-soluble copper salt.

Rationale of the Metathesis Approach

The core principle of this synthesis is the manipulation of solubility. Neodecanoic acid has limited solubility in water, while its sodium salt is readily soluble. Copper (II) nitrate is also highly soluble in water. When the aqueous solutions of sodium neodecanoate and copper (II) nitrate are combined, the highly insoluble Copper (II) neodecanoate is formed and precipitates or is extracted, driving the reaction to completion according to Le Châtelier's principle. Using a solvent like xylene for extraction not only isolates the product but also helps to remove any water-soluble impurities, such as the sodium nitrate byproduct.[3]

Experimental Workflow Diagram

Caption: The relationship between synthesis and key characterization techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy probes the vibrational modes of molecules. The key diagnostic feature for this synthesis is the shift in the carboxylate group's (COO⁻) stretching frequencies upon coordination to the copper ion. In free neodecanoic acid, the C=O stretch appears around 1700-1710 cm⁻¹. [11]Upon deprotonation and coordination, this single peak is replaced by two distinct peaks: an asymmetric stretch (νₐₛym) and a symmetric stretch (νₛym). [11][12][13]The separation (Δν) between these two peaks is indicative of the carboxylate's coordination mode.

Expected Results:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~2850-2950 | C-H stretching | Confirms the presence of the aliphatic neodecanoate ligand. [14] |

| ~1580-1610 | νₐₛym(COO⁻) | Asymmetric stretching of the coordinated carboxylate group. [11][12][14] |

| ~1410-1440 | νₛym(COO⁻) | Symmetric stretching of the coordinated carboxylate group. [11][12][14] |

The absence of a broad -OH band around 3000-3400 cm⁻¹ and the C=O peak around 1700 cm⁻¹ confirms the complete reaction of the starting carboxylic acid. [15] Experimental Protocol:

-

Sample Preparation: A small amount of the synthesized liquid or solid product is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Background Scan: A background spectrum of the clean ATR crystal is collected.

-

Sample Scan: The sample spectrum is collected over a range of 4000-500 cm⁻¹. [11]4. Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

UV-Visible (UV-Vis) Spectroscopy

Principle: For transition metal complexes, UV-Vis spectroscopy provides information about electronic transitions. Copper (II) has a d⁹ electron configuration, and its complexes are typically colored due to d-d electronic transitions, which occur in the visible region of the spectrum. [16]While these transitions are formally Laporte-forbidden, they become weakly allowed in non-centrosymmetric environments, giving rise to broad, low-intensity absorption bands. [17]More intense bands in the UV region can be attributed to ligand-to-metal charge transfer (LMCT) transitions.

Expected Results:

| Wavelength (nm) | Assignment | Significance |

| ~650-750 | d-d transition | A broad absorption band characteristic of the Cu(II) center in a distorted square planar or octahedral geometry. [16] |

| ~200-350 | LMCT | Intense transitions involving electron transfer from the carboxylate ligand to the copper d-orbitals. [17][18] |

The presence of the d-d band is a strong confirmation of the formation of the Copper (II) complex.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the Copper (II) neodecanoate in a suitable non-polar solvent (e.g., hexane or toluene) that is transparent in the region of interest.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of 200-900 nm. [12]4. Data Analysis: The baseline is subtracted to give the final spectrum of the complex. The wavelength of maximum absorbance (λₘₐₓ) is reported.

Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events. [19][20]When used simultaneously, these techniques provide a powerful profile of a material's thermal stability, decomposition pathway, and purity. For metal carboxylates, decomposition typically occurs in distinct steps, starting with the loss of the organic ligands. [3] Expected Results:

| Temperature Range (°C) | Technique | Event | Significance |

| ~220-230 | TGA / DSC | Onset of decomposition (endothermic/exothermic peak) | Indicates the limit of thermal stability. The first mass loss corresponds to the initial breakdown of the neodecanoate ligands. [3] |

| >230 | TGA / DSC | Further mass loss events | Corresponds to the complete decomposition of the organic material, ultimately leaving a residue of copper or copper oxide, depending on the atmosphere. [3] |

A sharp, single-step decomposition in TGA can indicate a high-purity sample. The presence of solvent would be seen as an initial mass loss at a lower temperature (e.g., corresponding to the boiling point of xylene).

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA/DSC pan. [21]2. Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Analysis Program: Heat the sample from ambient temperature to ~600°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere. [21][22]4. Data Analysis: Plot the mass loss (%) and heat flow (mW) as a function of temperature. Determine the onset temperatures of decomposition and the percentage of residual mass.

Applications Overview

The unique properties of Copper (II) neodecanoate make it a valuable material in several advanced applications:

-

Catalysis: It serves as a highly effective catalyst or pre-catalyst in a range of organic reactions, including Ullmann-type couplings and amination reactions, benefiting from its high solubility in organic media. [1][2][23]* Conductive Materials: It is a key precursor in the formulation of metal-organic decomposition (MOD) inks. Upon thermal decomposition, it yields conductive copper films, making it vital for printed electronics, RFID tags, and other microelectronic applications. [1][3]* Nanomaterial Synthesis: It is used as a precursor for the controlled synthesis of copper-based nanoparticles through thermal decomposition methods. [3]* Wood Preservative: Like other copper carboxylates, it exhibits fungicidal properties and is used in wood preservation. [1]

Safety and Handling

Copper (II) neodecanoate must be handled with appropriate care. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. [7][24]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. [24]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols. Wash hands thoroughly after handling. [24]* Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations. [24]

References

-

Title: Copper(II) Neodecanoate Source: AMERICAN ELEMENTS URL: [Link]

-

Title: Spectral and thermal characteristics of copper(II) carboxylates with fatty acid chains and their benzothiazole adducts Source: AKJournals URL: [Link]

-

Title: Cas 50315-14-5,COPPER (II) NEODECANOATE Source: LookChem URL: [Link]

-

Title: FT-IR spectra of a Copper glycolate, b copper lactate, c copper oleate Source: ResearchGate URL: [Link]

-

Title: Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution Source: PubMed URL: [Link]

-

Title: Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates Source: PMC - NIH URL: [Link]

-

Title: Copper(II) complexes of macrocyclic and open-chain pseudopeptidic ligands: synthesis, characterization and interaction with dicarboxylates Source: RSC Publishing URL: [Link]

-

Title: SPECTROSCOPIC STUDIES OF COPPER (II) COMPLEXES WITH SOME AMINO ACID AS LIGAND Source: Studia Universitatis "Vasile Goldis" Arad URL: [Link]

-

Title: Copper neodecanoate | C20H38CuO4 | CID 163179 Source: PubChem - NIH URL: [Link]

-

Title: UV-Vis spectra of Cu (II) complexes. Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS AND CHARACTERIZATION OF COPPER(II) CARBOXYLATE WITH PALM-BASED OLEIC ACID BY ELECTROCHEMICAL TECHNIQUE Source: Malaysian Journal of Analytical Sciences URL: [Link]

-

Title: copper(2+) neodecanoate | CAS#:68084-48-0 Source: Chemsrc URL: [Link]

-

Title: FTIR spectra of the ligand and their complexes with copper(II) at lower (a) and higher (b) capric acid concentrations. Source: ResearchGate URL: [Link]

-

Title: Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC Source: Preprints.org URL: [Link]

-

Title: Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis Source: TA Instruments URL: [Link]

-

Title: Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC Source: IntechOpen URL: [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. strem.com [strem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. COPPER (II) NEODECANOATE CAS#: 50315-14-5 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. akjournals.com [akjournals.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Copper( ii ) complexes of macrocyclic and open-chain pseudopeptidic ligands: synthesis, characterization and interaction with dicarboxylates - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01496D [pubs.rsc.org]

- 18. quasar.physics.uvt.ro [quasar.physics.uvt.ro]

- 19. tainstruments.com [tainstruments.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 22. semanticscholar.org [semanticscholar.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. echemi.com [echemi.com]

Thermal decomposition temperature of Copper neodecanoate

An In-Depth Technical Guide to the Thermal Decomposition of Copper(II) Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) neodecanoate is a versatile organometallic compound with significant applications in materials science, particularly in the formulation of conductive inks for printed electronics and as a catalyst. Its utility in these fields is critically dependent on its thermal decomposition characteristics, which dictate the transformation from a precursor material to its functional form, typically metallic copper or copper oxide. This guide provides a comprehensive technical overview of the thermal decomposition of copper(II) neodecanoate, focusing on its decomposition temperature. We will delve into the fundamental principles of its thermal degradation, present detailed protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discuss the key factors that influence its decomposition profile. This document is intended to serve as an essential resource for researchers and professionals working with this compound, enabling them to optimize process parameters and ensure material performance and reliability.

Introduction to Copper(II) Neodecanoate

Copper(II) neodecanoate is the copper salt of neodecanoic acid. Neodecanoic acid is a complex mixture of isomers of decanoic acid, characterized by a highly branched C10 carboxylic acid structure. This branching imparts unique solubility and stability properties to its metal salts.

-

Chemical Structure: The general formula is C₂₀H₃₈CuO₄.[1] The structure typically involves a dimeric "paddle-wheel" arrangement, where two copper atoms are bridged by four carboxylate ligands.[2][3]

-

Significance and Applications: The primary application of copper neodecanoate is as a metal-organic decomposition (MOD) precursor for creating conductive copper films.[4][5] When heated under specific conditions, it decomposes to leave behind a residue of metallic copper, making it invaluable for printed electronics, flexible displays, and RFID antennas. It also finds use as a catalyst in various organic reactions, such as diamination reactions.[4]

-

Importance of Thermal Stability: Understanding the precise decomposition temperature is paramount. For conductive ink applications, the temperature must be low enough to be compatible with flexible polymer substrates but high enough to ensure stability during storage and ink formulation. In catalysis, the thermal stability defines the operational limits of the catalyst.

Fundamentals of Copper Neodecanoate Thermal Decomposition

The thermal decomposition, or thermolysis, of a substance is a chemical breakdown caused by heat.[6] For metal carboxylates like copper neodecanoate, this process involves the cleavage of the metal-oxygen bonds and the breakdown of the organic ligand.

The decomposition process generally occurs in distinct stages:

-

Ligand Dissociation: The initial step involves the breaking of the coordinate bonds between the copper(II) ion and the neodecanoate ligands.

-

Ligand Decomposition: The dissociated organic ligands break down into smaller, volatile gaseous products (e.g., CO₂, hydrocarbons).

-

Reduction/Oxidation of Copper: The copper(II) ion is reduced to metallic copper (Cu⁰) or converted to copper oxides (e.g., CuO), depending on the atmosphere.

Thermogravimetric analysis (TGA) of copper neodecanoate reveals a multi-stage decomposition. An initial decomposition stage is observed around 220°C, which is likely associated with the loss of the organic ligands.[4] The complete transformation to metallic copper or its derivatives occurs at slightly higher temperatures, typically between 230°C and 320°C.[4] The final solid residue is often copper(II) oxide (CuO) if the decomposition is carried out in an oxidizing atmosphere.[7]

Experimental Determination of Decomposition Temperature

The most reliable method for determining the thermal decomposition profile of a material is thermogravimetric analysis (TGA), often complemented by differential scanning calorimetry (DSC).

Primary Technique: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique provides precise information about the temperatures at which decomposition events occur and the corresponding mass loss.

Objective: To accurately measure the thermal decomposition temperature and mass loss profile of a copper(II) neodecanoate sample.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.

-

Clean the sample pan (typically alumina or platinum) by heating it to a high temperature (e.g., 900°C) to remove any residues. Allow it to cool to room temperature.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the copper(II) neodecanoate sample directly into the tared TGA pan.

-

Causality: A small sample size is crucial to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly and the recorded temperature is representative of the decomposition event.

-

-

Atmosphere Selection and Control:

-

Place the sample pan into the TGA furnace.

-

Purge the system with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a constant flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis.

-

Causality: The choice of atmosphere is critical as it directly influences the decomposition products. An inert nitrogen atmosphere favors the formation of metallic copper, while an air or oxygen atmosphere will lead to the formation of copper oxides.[4][5]

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C and hold for 15 minutes to establish a stable mass baseline.

-

Heat the sample at a constant linear rate of 10°C/min to a final temperature of 600°C.

-

Causality: A linear heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time.[9][10] A slower rate can provide better resolution of closely occurring events, while a faster rate may shift the apparent decomposition temperatures to higher values. The final temperature should be well beyond the final decomposition step to ensure the complete reaction is observed.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve).

-

Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins. This is often calculated by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.

-

Identify the peak temperatures from the DTG curve, which correspond to the points of maximum rate of mass loss for each decomposition step.

-

Complementary Technique: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether they are endothermic (heat absorbing) or exothermic (heat releasing).[10] Decomposition is typically an endothermic process as heat is required to break chemical bonds.[6]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of copper(II) neodecanoate.

Caption: Workflow for Thermal Analysis of Copper Neodecanoate.

Analysis and Interpretation of Results

Quantitative Data Summary

The thermal decomposition of copper(II) neodecanoate is a multi-step process. The exact temperatures can vary based on experimental conditions.

| Decomposition Stage | Onset Temperature (°C) | Key Event | Atmosphere | Reference |

| Stage 1 | ~220 | Initial ligand decomposition begins | Inert / Reducing | [4] |

| Stage 2 | ~230 - 320 | Complete transformation to metallic copper | Reducing (H₂) | [4] |

| Alternative Pathway | ~250 - 350 | General range for similar metal carboxylates | Inert | [9] |

Factors Influencing Decomposition Temperature

Several factors can significantly alter the observed decomposition temperature and pathway:

-

Atmosphere: As noted, the surrounding gas is critical. A reducing atmosphere (e.g., 3% H₂) facilitates the formation of pure metallic copper films at lower temperatures.[4][5] An oxidative atmosphere (air) will lead to the formation of copper oxides (CuO), and the decomposition profile may differ.

-

Heating Rate: In dynamic TGA experiments, a faster heating rate generally results in a higher observed onset temperature of decomposition due to kinetic effects.[6]

-

Additives and Ligands: The presence of other coordinating species, such as amines, can lower the decomposition temperature. For instance, complexing copper formate with amines has been shown to reduce its decomposition temperature by over 50°C, a principle that can be applied to other copper carboxylates.[11]

Proposed Decomposition Mechanism

The decomposition in an inert or reducing atmosphere is believed to proceed via the formation of metallic copper and volatile byproducts.

Caption: Simplified Decomposition Pathway in an Inert Atmosphere.

Conclusion and Practical Implications

The thermal decomposition of copper(II) neodecanoate is a well-defined process that typically initiates around 220°C. The precise temperature and the nature of the final products are highly dependent on the experimental conditions, most notably the atmospheric environment and heating rate.

For professionals in materials science and printed electronics, this guide underscores the necessity of precise temperature control during the annealing or sintering process to achieve desired film conductivity and morphology. For those using it in catalysis, the data provides a clear upper limit for its thermal stability, ensuring the integrity of the catalyst during reactions. The provided protocols offer a self-validating framework for researchers to reliably characterize their specific samples of copper(II) neodecanoate, ensuring reproducibility and accuracy in their work.

References

-

Koprivica, S., et al. (2000). Copper(II) carboxylates - Synthesis, structure and biological activity. IV. Fatty acid copper(II) carboxylates with urea. Acta Chimica Slovenica. Retrieved from [Link]

-

Moncol, J., et al. (n.d.). Spectral and thermal characteristics of copper(II) carboxylates with fatty acid chains and their benzothiazole adducts. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

Li, J., et al. (2023). Effect of different tin neodecanoate and calcium–zinc heat stabilizers on the thermal stability of PVC. ResearchGate. Retrieved from [Link]

-

Dhir, R., Shah, B., & Singh, N. (2024). Retracted Article: Synthesis and characterization of a novel copper carboxylate complex.... Dalton Transactions. Retrieved from [Link]

-

Kim, J., et al. (2018). Formate-Free Metal-Organic Decomposition Inks of Copper Particles and Self-Reductive Copper Complex for the Fabrication of Conductive Copper Films. ResearchGate. Retrieved from [Link]

-

Glick, M. D., & Corey, E. R. (n.d.). The Synthesis and Analysis of Copper (II) Carboxylates. Journal of Chemical Education. Retrieved from [Link]

-

Dobrzanska, L., et al. (2020). Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication. National Institutes of Health (NIH). Retrieved from [Link]

-

ResearchGate. (n.d.). TGA data for the copper (II) complex. Retrieved from [Link]

-

Kumar, R., et al. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

-

Kestell, J. D., et al. (2017). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

-

Yildirim, M., & Unalan, H. E. (2014). Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film. National Institutes of Health (NIH). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Kumar, R., et al. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Copper neodecanoate. PubChem Compound Database. Retrieved from [Link]

-

Lesnikovich, A. I., & Sviridov, V. V. (1983). Mechanism of thermal decomposition of hydrated copper nitrate in vacuo. ResearchGate. Retrieved from [Link]

-

AESL. (n.d.). Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides. Retrieved from [Link]

-

Gao, Y., et al. (2018). Molecular Copper Decomposition ink for Printable Electronics. The Royal Society of Chemistry. Retrieved from [Link]

-

Sharma, N., & Sharma, M. (2015). Thermal decomposition mechanism of synthesized copper octoate. ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). What does thermal stability of compounds depend on?. Retrieved from [Link]

Sources

- 1. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. Retracted Article: Synthesis and characterization of a novel copper carboxylate complex and a copper complex-coated polyether sulfone membrane for efficient degradation of methylene blue dye under UV irradiation: the single crystal X-ray structure of the copper carboxylate complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Copper neodecanoate | 50315-14-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 11. pubs.rsc.org [pubs.rsc.org]

Copper(II) Neodecanoate: A Technical Guide to Nomenclature, Synthesis, and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) neodecanoate is a metal-organic compound valued for its high solubility in nonpolar organic solvents and its versatility as a catalyst, precursor for nanomaterials, and biocide. This guide provides a comprehensive technical overview of its chemical identity, focusing on the complexities of its IUPAC nomenclature arising from the isomeric nature of the neodecanoate ligand. It details established synthesis protocols, methods for physicochemical characterization, and key applications relevant to the fields of organic synthesis and materials science. Furthermore, it provides insights into the compound's mechanism of action in catalysis and as a fungicide, alongside essential safety and handling protocols to ensure its proper use in a laboratory setting.

Chemical Identity and IUPAC Nomenclature

A precise understanding of Copper(II) neodecanoate's nomenclature requires an initial examination of its organic ligand, neodecanoic acid.

1.1 The Neodecanoate Ligand

"Neodecanoic acid" does not refer to a single molecule but is a commercial name for a complex mixture of isomeric, highly branched ten-carbon (C10) carboxylic acids.[1][2] The general chemical formula is C₁₀H₂₀O₂.[1] A key structural feature is the "trialkyl acetic acid" motif, where the carbon atom adjacent to the carboxyl group (the α-carbon) is bonded to three other alkyl groups, conferring significant steric hindrance and thermal stability.[1][2]

Common isomers found in commercial neodecanoic acid include:

This isomeric complexity is the primary challenge in assigning a single, definitive IUPAC name to its corresponding copper salt.

1.2 Naming the Copper Salt

The compound is formally a salt consisting of a copper ion in the +2 oxidation state (Cu²⁺) and two neodecanoate anions.[3] The stoichiometric ratio is clarified by names such as "neodecanoic acid, copper(2+) salt (2:1)".[3]

Due to the isomeric nature of the ligand, several IUPAC names can be found in chemical databases, often reflecting a specific, representative isomer rather than the mixture:

For practical purposes, the compound is most commonly referred to as Copper(II) neodecanoate . Other frequently used synonyms include cupric neodecanoate, copper bis(neodecanoate), and various commercial trade names.[3] The compound is identified by several CAS Numbers, with 50315-14-5 and 68084-48-0 being the most prominent.[3][5]

The molecular formula is consistently C₂₀H₃₈CuO₄, with a molecular weight of approximately 406.1 g/mol .[3][4] The branched structure of the ligands imparts hydrophobic properties, leading to excellent solubility in nonpolar organic solvents like toluene and xylene.[4]

Physicochemical Properties

The physical and chemical properties of Copper(II) neodecanoate are critical for its application and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₈CuO₄ | [3][4] |

| Molecular Weight | ~406.1 g/mol | [3][4] |

| Appearance | Dark green liquid or blue-green solid | [4] |

| Solubility | Soluble in organic solvents (toluene, xylene); sparingly soluble in water | [4][7] |

| Decomposition Temp. | Begins to decompose above 220 °C | [3][4] |

| Primary Hazard | Harmful if swallowed; very toxic to aquatic life | [5][8] |

Synthesis and Manufacturing

Copper(II) neodecanoate is typically synthesized via one of two primary methods, each with distinct advantages depending on the desired scale and purity.

3.1 Two-Step Salt Metathesis Reaction

This is a common laboratory- and industrial-scale method involving two discrete steps.[9]

-

Saponification: Neodecanoic acid is neutralized with a strong base, typically sodium hydroxide (NaOH), to form the sodium salt, sodium neodecanoate.[3][7]

-

Metathesis: The aqueous solution of sodium neodecanoate is then reacted with a water-soluble copper(II) salt, such as copper(II) nitrate (Cu(NO₃)₂) or copper(II) sulfate (CuSO₄).[3][9] This results in a precipitation or phase separation of the water-insoluble Copper(II) neodecanoate, which can then be extracted with an organic solvent like xylene.[3]

3.2 Direct Reaction (Solvent-Assisted)

This method involves the direct reaction of a copper precursor, such as copper(II) oxide (CuO) or copper(II) hydroxide (Cu(OH)₂), with neodecanoic acid.[4][9]

The reaction is typically performed at elevated temperatures in a nonpolar solvent like toluene or xylene.[4][9] The solvent serves a dual purpose: it solubilizes the reactants and acts as an azeotropic agent to remove the water formed as a byproduct, driving the reaction to completion.[4][9] The continuous removal of water is a critical factor for achieving high yields with this method.[9]

Diagram: General Synthesis Workflow A generalized workflow for the synthesis and subsequent purification of Copper(II) neodecanoate.

Caption: Generalized workflow for the synthesis and purification of Copper(II) neodecanoate.

Mechanism of Action and Key Applications

The utility of Copper(II) neodecanoate stems from the reactivity of the copper ion, which can participate in redox cycling and act as a Lewis acid.[10]

4.1 Catalysis in Organic Synthesis

Copper(II) neodecanoate serves as a versatile precatalyst in numerous organic transformations, particularly in cross-coupling reactions for the formation of carbon-heteroatom bonds (C-N, C-O, C-S), which are fundamental in drug development.[10][11] The neodecanoate ligand enhances its solubility in organic media, making it highly effective for homogeneous catalysis.[10]

The catalytic cycle typically begins with the in situ reduction of the Cu(II) precatalyst to a catalytically active Cu(I) species.[10] This Cu(I) catalyst then participates in steps like oxidative addition and reductive elimination to form the desired product.[10] It has been shown to promote reactions such as:

-

Aminooxygenation and Diamination: Enhancing reaction efficiency and selectivity in the synthesis of nitrogen-containing compounds.[3]

-

Ullmann-type Coupling Reactions: Facilitating the formation of carbon-heteroatom bonds, a cornerstone of medicinal chemistry.[11]

4.2 Precursor for Nanomaterials

Copper(II) neodecanoate is a key precursor for synthesizing copper-based nanomaterials.[3] Through thermal decomposition at elevated temperatures (e.g., >250 °C) in a reducing atmosphere, it breaks down to form conductive copper films or nanoparticles.[3] This property is heavily exploited in the field of printed electronics for the formulation of conductive copper inks.[3][4]

4.3 Fungicidal and Biocidal Activity

Like many copper compounds, Copper(II) neodecanoate exhibits potent fungicidal and bactericidal properties.[12][13] The mechanism of action involves the slow release of copper ions (Cu²⁺).[13] These ions are non-selective and can denature proteins and enzymes within fungal spores and bacterial cells upon contact, disrupting cellular processes and preventing infection.[13] This makes it an effective active ingredient in wood preservatives and specialty fungicides, often valued for its residual effectiveness.[4][14]

Analytical and Characterization Methods

Confirming the identity and structure of synthesized Copper(II) neodecanoate relies on standard analytical techniques. Fourier-Transform Infrared (FTIR) Spectroscopy is a particularly powerful and accessible method for characterizing metal carboxylates.

5.1 Characterization by FTIR Spectroscopy

FTIR spectroscopy is used to identify the coordination mode of the carboxylate group to the copper ion. The key diagnostic region is the vibrational frequencies of the carboxylate group (COO⁻).[15]

-

Free Carboxylic Acid: The C=O stretch of the parent neodecanoic acid appears as a strong band around 1710 cm⁻¹.[16]

-

Coordinated Carboxylate: Upon formation of the copper salt, this band disappears and is replaced by two new characteristic bands:

The separation between these two frequencies (Δν = νₐₛ - νₛ) can provide insight into the coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging).[17]

Protocol: FTIR Analysis of Copper(II) Neodecanoate

-

Sample Preparation: Prepare a dilute solution of the Copper(II) neodecanoate sample in a suitable IR-transparent solvent (e.g., CCl₄) or prepare a KBr pellet if the sample is a solid.

-

Background Scan: Record a background spectrum of the pure solvent or KBr pellet.

-

Sample Scan: Record the spectrum of the prepared sample over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction on the sample spectrum.

-

Analysis:

-

Confirm the absence of the broad -OH stretch (from unreacted acid) around 3000 cm⁻¹ and the C=O stretch around 1710 cm⁻¹.

-

Identify the strong asymmetric and symmetric carboxylate stretching bands in the 1650-1280 cm⁻¹ region to confirm salt formation.

-

Diagram: Analytical Workflow for Product Validation A flowchart illustrating the logical steps from a synthesized product to a validated chemical structure.

Caption: A typical analytical workflow for the validation of synthesized Copper(II) neodecanoate.

Safety, Handling, and Toxicology

Copper(II) neodecanoate requires careful handling due to its potential health and environmental hazards.

-

Human Health: The compound is classified as harmful if swallowed.[8] It can cause irritation to the skin, eyes, and respiratory tract.[18] Prolonged or repeated exposure may carry additional risks.[18]

-

Environmental Hazard: It is classified as very toxic to aquatic life, with long-lasting effects.[5][8] Therefore, release into the environment must be strictly avoided. All waste should be collected and disposed of as hazardous chemical waste according to local regulations.[8]

-

Personal Protective Equipment (PPE): When handling Copper(II) neodecanoate, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[18]

Always consult the latest Safety Data Sheet (SDS) for the specific product being used before commencing any work.

Conclusion

Copper(II) neodecanoate is a commercially significant organometallic compound whose identity is nuanced by the isomeric mixture of its parent acid. This structural complexity, however, imparts valuable physicochemical properties, most notably its high solubility in organic media, which underpins its widespread use. For researchers in drug development and materials science, it serves as an effective homogeneous catalyst for crucial bond-forming reactions and as a reliable precursor for the synthesis of conductive copper nanomaterials. Proper understanding of its nomenclature, synthesis, and safe handling protocols is essential for leveraging its full potential in scientific and industrial applications.

References

- Benchchem. (n.d.). Copper neodecanoate | 50315-14-5.

- Smolecule. (n.d.). Buy Copper neodecanoate | 68084-48-0.

- National Center for Biotechnology Information. (n.d.). Copper neodecanoate | C20H38CuO4 | CID 163179. PubChem.

- Caloong Chemical Co., Ltd. (2024, November 14). Neodecanoic Acid and Its Derivatives Overview.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Copper Neodecanoate.

- Benchchem. (n.d.). Technical Support Center: Enhancing the Catalytic Activity of Copper Neodecanoate.

- Silva, A. A., et al. (n.d.). Molecular structure features and fast identification of chemical properties of metal carboxylate complexes by FTIR and partial least square regression. RI UFLA.

- FooDB. (2010, April 8). Showing Compound Neodecanoic acid (FDB007903).

- ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions.

- National Center for Biotechnology Information. (n.d.). neodecanoic acid, copper salt | C20H38CuO4 | CID 122578. PubChem.

- 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate.

- ECHEMI. (n.d.). Copper(II) neodecanoate SDS, 68084-48-0 Safety Data Sheets.

- Wikipedia. (n.d.). Neodecanoic acid.

- Benchchem. (n.d.). Mechanism of Action of Copper Neodecanoate in Catalysis: An In-depth Technical Guide.

- Pscheidt, J. W., & Ocamb, C. M. (n.d.). Copper-based Bactericides and Fungicides. Oregon State University.

- McGrath, M. T. (2020, August). Copper Fungicides for Organic and Conventional Disease Management in Vegetables. Cornell University.

- Pest Control Superstore. (n.d.). Copper-Count-N Liquid Fungicide Spray - 2.5 Gallon.

- Chemsrc. (n.d.). neodecanoic acid, copper salt | CAS#:50315-14-5.

Sources

- 1. Neodecanoic acid - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Neodecanoic acid (FDB007903) - FooDB [foodb.ca]

- 3. Copper neodecanoate | 50315-14-5 | Benchchem [benchchem.com]

- 4. Buy Copper neodecanoate | 68084-48-0 [smolecule.com]

- 5. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. neodecanoic acid, copper salt | C20H38CuO4 | CID 122578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caloongchem.com [caloongchem.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 13. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]

- 14. pestcontrolsuperstore.com [pestcontrolsuperstore.com]

- 15. Molecular structure features and fast identification of chemical properties of metal carboxylate complexes by FTIR and partial least square regression [repositorio.ufla.br]

- 16. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 17. researchgate.net [researchgate.net]

- 18. neodecanoic acid, copper salt | CAS#:50315-14-5 | Chemsrc [chemsrc.com]

A Comprehensive Guide to the Nomenclature of Copper Neodecanoate in Scientific Research

Introduction: The Versatility of a Workhorse Catalyst

Copper neodecanoate is a vital organometallic compound widely employed across various scientific and industrial domains. Its utility as a catalyst in organic synthesis, a curing agent in polymers, a wood preservative, and a component in the manufacturing of electronic materials underscores its significance. However, for researchers, scientists, and drug development professionals, navigating the scientific literature for this compound can be a formidable challenge due to the multiplicity of names and identifiers assigned to it. This in-depth technical guide aims to demystify the nomenclature of Copper neodecanoate, providing a clear and comprehensive overview of its synonyms, systematic names, and registry numbers. Understanding this complex nomenclature is paramount for conducting thorough literature reviews, ensuring experimental reproducibility, and maintaining clear communication within the scientific community.

Deconstructing the Nomenclature: A Multi-faceted Identity

The varied nomenclature of Copper neodecanoate stems from several factors, including the complex nature of its parent acid (neodecanoic acid), the existence of different structural representations, and the prevalence of commercial trade names. To bring clarity, we can categorize the different names and identifiers into logical groups.

Systematic and IUPAC Nomenclature

The systematic names for Copper neodecanoate are derived from the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). These names provide a precise description of the molecule's chemical structure.

According to systematic nomenclature, the compound is formally designated as copper(II) neodecanoate.[1] This name indicates that the copper ion is in its +2 oxidation state and is bonded to neodecanoate ligands. Another correct systematic name is neodecanoic acid, copper(2+) salt (2:1), which explicitly states the stoichiometric relationship between the copper ion and the neodecanoate ligands.[1]

Due to the branched structure of the neodecanoic acid moiety, more specific IUPAC names can also be found in the literature. These include:

The variation in the position of the methyl groups (e.g., 7,7-dimethyl vs. 2,2-dimethyl) reflects the fact that "neodecanoic acid" is often a mixture of isomers. This isomeric complexity is a key reason for the proliferation of synonyms.

Common and Trivial Names

In addition to systematic names, several common or trivial names are frequently used in scientific and industrial contexts for the sake of brevity. These include:

-

Copper bis(neodecanoate)[1]

These names are generally understood within the chemical community, though they may lack the structural precision of IUPAC nomenclature.

Chemical Identifiers: The Unambiguous Fingerprints

To overcome the ambiguity of chemical names, several numerical identifiers are assigned to chemical substances. These identifiers are crucial for database searches and regulatory purposes.

| Identifier Type | Identifier | Reference(s) |

| CAS Registry Number | 50315-14-5 | [1][2][3][4][9][10][11] |

| 68084-48-0 | [1][4][6][7][8] | |

| 32276-75-8 | [5] | |

| EINECS Number | 256-536-2 | [2][9] |

| 268-439-2 | [1][3][4][7] | |

| 250-977-4 | [5] | |

| EC Number | 268-439-2 | [7] |

The existence of multiple CAS and EINECS numbers often reflects different isomeric compositions or hydration states of the compound. For instance, CAS number 50315-14-5 is frequently associated with the general "Copper neodecanoate," while 68084-48-0 is often linked to "Copper(2+) neodecanoate."[1][7] It is imperative for researchers to note the specific identifier used in a study to ensure they are referencing the same material.

Commercial and Trade Names

In industrial applications, Copper neodecanoate is often marketed under various trade names. While less common in academic literature, these names can appear in technical data sheets and patents. An example of a commercial designation is Borchers Deca Copper 8.[1]

Visualizing the Nomenclature Landscape

To illustrate the relationships between the various synonyms and identifiers for Copper neodecanoate, the following diagram provides a conceptual map.

Caption: Interconnectivity of Copper Neodecanoate Nomenclature.

Experimental Context: Why Nomenclature Matters in Practice

The choice of synonym in scientific literature is not arbitrary and often reflects the specific context of the research.

Protocol for Literature Search

When conducting a comprehensive literature search, it is crucial to utilize a combination of the synonyms and identifiers discussed. A multi-pronged approach ensures that relevant studies are not overlooked.

Step-by-Step Methodology:

-

Initial Broad Search: Begin with the common name "Copper neodecanoate" in scientific databases such as Scopus, Web of Science, and Google Scholar.

-

Inclusion of Systematic Names: Broaden the search by including IUPAC names like "copper(II) neodecanoate" and "copper 7,7-dimethyloctanoate."

-

CAS Number Search: Perform specific searches using the primary CAS numbers: 50315-14-5 and 68084-48-0. This is often the most precise way to identify studies using a specific form of the compound.

-

Combination Searches: Combine different synonyms and identifiers using Boolean operators (AND, OR) to refine the search results. For example: ("Copper neodecanoate" OR "Cupric neodecanoate") AND (catalyst OR "curing agent").

Causality in Experimental Design and Reporting

The specific isomer mixture of neodecanoic acid used to synthesize the copper salt can influence the physical and chemical properties of the resulting Copper neodecanoate. For instance, the solubility and catalytic activity may vary slightly between batches with different isomeric ratios. Therefore, when reporting experimental work, it is best practice to:

-

Specify the CAS number of the starting material or the final product.

-

If possible, provide information on the isomeric composition of the neodecanoate ligand.

-

Reference the supplier and product number to allow for direct replication by other researchers.

By adhering to these principles of precise reporting, the scientific community can build upon previous work with greater confidence and avoid the pitfalls of ambiguity.

Conclusion: A Call for Clarity

The landscape of chemical nomenclature can be complex, and Copper neodecanoate is a prime example of this challenge. For researchers, scientists, and professionals in drug development, a thorough understanding of its various synonyms and identifiers is not merely an academic exercise but a practical necessity for efficient and accurate scientific inquiry. By embracing a comprehensive approach to literature searching and maintaining meticulous standards in experimental reporting, we can navigate this complexity and unlock the full potential of this versatile compound.

References

-

European Chemicals Agency. (n.d.). Copper(2+) neodecanoate - Registration Dossier. Retrieved from [Link]

-

LookChem. (n.d.). Cas 31548-27-3,sodium neodecanoate. Retrieved from [Link]

-

ChemWhat. (n.d.). sodium neodecanoate CAS#: 31548-27-3. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Neodecanoic acid, sodium salt (1:1) - Substance Details. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Copper neodecanoate. PubChem. Retrieved from [Link]

-

ChemSrc. (n.d.). copper(2+) neodecanoate | CAS#:68084-48-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). neodecanoic acid, copper salt. PubChem. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Neodecanoic acid, copper salt (1:?) - Substance Details. Retrieved from [Link]

Sources

- 1. Copper neodecanoate | 50315-14-5 | Benchchem [benchchem.com]

- 2. COPPER (II) NEODECANOATE | 50315-14-5 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. neodecanoic acid, copper salt | C20H38CuO4 | CID 122578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. copper(2+) neodecanoate CAS#: 68084-48-0 [amp.chemicalbook.com]

- 7. echa.europa.eu [echa.europa.eu]

- 8. copper(2+) neodecanoate | CAS#:68084-48-0 | Chemsrc [chemsrc.com]

- 9. COPPER (II) NEODECANOATE CAS#: 50315-14-5 [amp.chemicalbook.com]

- 10. strem.com [strem.com]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

Methodological & Application

Application Notes and Protocols for Copper Neodecanoate-Catalyzed Intramolecular Amination of Alkenes

Introduction: A Gateway to Nitrogen Heterocycles